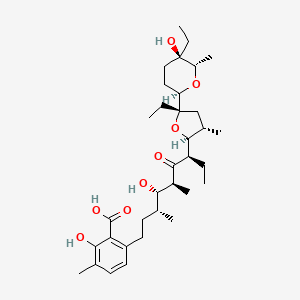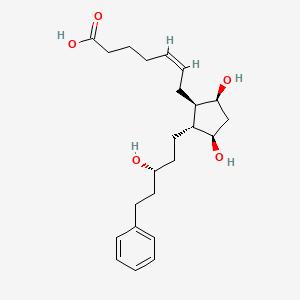
Gamendazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamendazole is a drug candidate primarily investigated for its potential use as a male contraceptive. It is an indazole carboxylic acid derivative, specifically derived from lonidamine. This compound has shown promising results in reducing fertility in male rats without affecting testosterone levels .
Métodos De Preparación
The synthesis of gamendazole involves several steps, starting with the preparation of the indazole core. The synthetic route typically includes the following steps:
Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The 2,4-dichlorobenzyl and trifluoromethyl groups are introduced at specific positions on the indazole ring.
Formation of the Carboxylic Acid Group:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
Gamendazole undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or other reduced forms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Gamendazole has several scientific research applications, including:
Male Contraception: this compound is primarily studied for its potential as a male contraceptive.
Cancer Research: this compound has been investigated for its potential anticancer properties.
Polycystic Kidney Disease: This compound and its derivatives have shown potential in treating polycystic kidney disease by inhibiting cyst formation.
Mecanismo De Acción
Gamendazole exerts its effects by targeting specific proteins and pathways in cells. The primary molecular targets of this compound are heat shock protein 90 and eukaryotic translation elongation factor 1 alpha 1. By binding to these proteins, this compound disrupts their function, leading to the inhibition of spermatogenesis and reduction of fertility in male rats . Additionally, this compound affects the transcription of interleukin 1 alpha in Sertoli cells, further contributing to its antispermatogenic effects .
Comparación Con Compuestos Similares
Gamendazole is unique compared to other similar compounds due to its specific molecular targets and mechanism of action. Similar compounds include:
Lonidamine: The parent compound from which this compound is derived. Lonidamine also affects spermatogenesis but has different molecular targets.
Adjudin: Another indazole carboxylic acid derivative that affects Sertoli cell function and spermatogenesis.
H2-Gamendazole: A derivative of this compound with similar properties but different potency and effects.
This compound stands out due to its high potency and specific targeting of heat shock protein 90 and eukaryotic translation elongation factor 1 alpha 1, making it a promising candidate for male contraception and other therapeutic applications.
Propiedades
Número CAS |
877773-32-5 |
|---|---|
Fórmula molecular |
C18H11Cl2F3N2O2 |
Peso molecular |
415.2 g/mol |
Nombre IUPAC |
3-[1-[(2,4-dichlorophenyl)methyl]-6-(trifluoromethyl)indazol-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C18H11Cl2F3N2O2/c19-12-3-1-10(14(20)8-12)9-25-16-7-11(18(21,22)23)2-4-13(16)15(24-25)5-6-17(26)27/h1-8H,9H2,(H,26,27) |
Clave InChI |
KYYQMVUKYQCSQY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(F)(F)F)N(N=C2C=CC(=O)O)CC3=C(C=C(C=C3)Cl)Cl |
SMILES isomérico |
C1=CC2=C(C=C1C(F)(F)F)N(N=C2/C=C/C(=O)O)CC3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)N(N=C2C=CC(=O)O)CC3=C(C=C(C=C3)Cl)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
gamendazole trans-3-(1-benzyl-6-(trifluoromethyl)-1H-indazol-3-yl)acrylic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[(4aR,7S,7aS)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1674537.png)

